3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline is a chemical compound that has been the focus of scientific research due to its potential for use in a variety of applications. This compound is also known as BRD0705 and has been studied for its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline is not fully understood, but studies have provided some insight into how it works. One study found that this compound can bind to and inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of several cellular processes, including cell growth and survival, and is overexpressed in many types of cancer cells. By inhibiting the activity of HSP90, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Studies have also investigated the biochemical and physiological effects of 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One study found that this compound can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Another study found that this compound can inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline in lab experiments is that it has been shown to be effective at inhibiting the growth of cancer cells and inducing apoptosis. This makes it a promising candidate for further development as a cancer treatment. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it more difficult to develop as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One area of research could focus on further elucidating the mechanism of action of this compound, which could help to identify potential targets for therapeutic intervention. Another area of research could focus on developing more efficient synthesis methods for this compound, which could make it more accessible for use in lab experiments. Additionally, future research could investigate the potential use of this compound in combination with other therapeutic agents, which could enhance its efficacy in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-methylaniline and isoquinoline-6-carbaldehyde, followed by bromination using N-bromosuccinimide. This method has been used successfully in several studies and has been found to produce high yields of the desired compound.
Aplicaciones Científicas De Investigación
3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been studied extensively for its potential use in the treatment of various diseases. One area of research has focused on its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as a cancer treatment.
Another area of research has focused on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can inhibit the aggregation of amyloid-beta and alpha-synuclein, two proteins that are implicated in the development of these diseases. This makes it a promising candidate for further development as a therapeutic agent for these conditions.
Propiedades
IUPAC Name |
3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-12-16(18)3-2-4-17(12)20-10-13-5-6-15-11-19-8-7-14(15)9-13/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJDFSCASXGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NCC2=CC3=C(C=C2)C=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.